molecular formula C19H16N2O4S2 B2685461 5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 921919-52-0

5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2685461
CAS No.: 921919-52-0
M. Wt: 400.47
InChI Key: SUHLVZTVYIYVFK-UHFFFAOYSA-N
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Description

5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a synthetic compound designed for research applications, featuring a dibenzo[b,f][1,4]oxazepine core fused with a thiophene sulfonamide group. This structure is of significant interest in medicinal chemistry and drug discovery. Research Applications and Potential: Compounds based on the dibenzo[1,4]oxazepine scaffold are recognized as inhibitors of histone deacetylase (HDAC), a class of enzymes targeted for the treatment of neurodegenerative diseases, such as Huntington's disease, and certain cancers . Concurrently, thiophene sulfonamide derivatives have demonstrated potent antibacterial properties against resistant bacterial strains, including E. coli and Klebsiella pneumoniae . The unique hybrid structure of this reagent makes it a valuable chemical tool for investigating these two distinct biological pathways. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, making use of personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

5-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-12-7-10-18(26-12)27(23,24)20-13-8-9-16-14(11-13)19(22)21(2)15-5-3-4-6-17(15)25-16/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLVZTVYIYVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure suggests a variety of interactions with biological targets, which may lead to therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O5SC_{22}H_{20}N_{2}O_{5}S, with a molecular weight of 424.5 g/mol. The structure comprises a thiophene ring and a dibenzo[1,4]oxazepine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H20N2O5S
Molecular Weight424.5 g/mol
CAS Number921919-43-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown efficacy against various bacterial strains, suggesting a potential role in treating infections.

Anticancer Properties

The compound's structural features may also confer anticancer properties. Analogous compounds have been studied for their ability to inhibit cancer cell proliferation. For example, a study demonstrated that certain dibenzo[1,4]oxazepine derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways. This suggests that this compound may similarly affect cancer cell viability.

Enzyme Inhibition

Enzyme inhibition studies highlight the potential of this compound as a selective inhibitor of specific enzymes involved in metabolic pathways. In particular, the inhibition of tyrosinase—a key enzyme in melanin synthesis—has been noted in related compounds. This inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders.

Case Study 1: Tyrosinase Inhibition

In vitro studies have shown that related compounds significantly inhibit tyrosinase activity more effectively than traditional inhibitors like kojic acid. The dual mechanism of action—direct inhibition of tyrosinase and suppression of melanogenesis-related gene expressions—was observed in analogs that share structural similarities with our compound .

Case Study 2: Antimicrobial Efficacy

A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the sulfonamide group enhanced antimicrobial activity significantly. This suggests that structural optimization could yield more potent derivatives of this compound for clinical use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine

The replacement of oxygen (oxazepine) with sulfur (thiazepine) in analogs (e.g., compounds from ) alters electronic properties and conformational stability:

  • Thiazepine : Sulfur’s larger atomic radius may increase lipophilicity, affecting blood-brain barrier penetration .
Compound Core Heteroatom Key Substituents Molecular Weight (g/mol) LogP (Predicted)
Target O (oxazepine) 10-methyl, 11-oxo, 5-methyl-thiophene ~406.4* ~3.2
S (thiazepine) 10-ethyl, 8-carboxylate 419.1 (M+H+) ~3.8
S (thiazepine) 10-propyl, 8-carboxylic acid 391.4 (M+H+) ~4.1

*Calculated based on ’s chloro analog (420.88 g/mol) with substitution of Cl → CH₃.

Sulfonamide and Thiophene Substituents

5-Methyl vs. 5-Chloro Thiophene

The target compound’s methyl group contrasts with the chloro substituent in its closest analog ():

  • 5-Methyl : Electron-donating group; may enhance metabolic stability but reduce electrophilic reactivity.
Compound Thiophene Substituent IC₅₀ (D2 Receptor)* Solubility (µg/mL)
Target (5-methyl) CH₃ Not reported ~15 (predicted)
(5-chloro) Cl Not reported ~10 (predicted)

*Pharmacological data for D2 antagonism is unavailable in provided evidence.

Side Chain and Functional Group Variations

Carboxamide vs. Sulfonamide Linkers

Compounds in , and 5 feature carboxamide linkers (e.g., N-benzyl or N-methoxyphenyl), while the target uses a sulfonamide group:

  • Sulfonamide : Higher acidity (pKa ~10) may influence protein binding and excretion.
Compound (Evidence) Linker Type Yield (%) Purity (LCMS)
Target Sulfonamide Not reported Not reported
Carboxamide 9% >95%
Carboxamide Not reported >95%

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